molecular formula C23H33N3O4S2 B12627088 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane CAS No. 918412-11-0

1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane

Cat. No.: B12627088
CAS No.: 918412-11-0
M. Wt: 479.7 g/mol
InChI Key: PLXOKOSPJVQNBS-UHFFFAOYSA-N
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Description

1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane is a macrocyclic compound featuring an 11-membered triazacycloundecane core. The structure is substituted with a methyl group at the 1-position and two 4-methylbenzenesulfonyl groups at the 4- and 8-positions. These sulfonyl groups confer electron-withdrawing properties, which may influence the compound’s coordination chemistry and solubility.

Properties

CAS No.

918412-11-0

Molecular Formula

C23H33N3O4S2

Molecular Weight

479.7 g/mol

IUPAC Name

1-methyl-4,8-bis-(4-methylphenyl)sulfonyl-1,4,8-triazacycloundecane

InChI

InChI=1S/C23H33N3O4S2/c1-20-6-10-22(11-7-20)31(27,28)25-15-4-14-24(3)18-19-26(17-5-16-25)32(29,30)23-12-8-21(2)9-13-23/h6-13H,4-5,14-19H2,1-3H3

InChI Key

PLXOKOSPJVQNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCC2)S(=O)(=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the triazacycloundecane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl group: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane would depend on its specific application. For example:

    In catalysis: It may act as a ligand that stabilizes transition states and lowers activation energy.

    In medicine: It could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Macrocyclic Compounds

Compound Core Structure Substituents Key Properties/Applications Reference
1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane 11-membered triazacycloundecane Methyl, 4-methylbenzenesulfonyl Potential metal coordination, solubility in polar solvents Inferred
Ni(II)-1,4,8-Triazacycloundecane Complex 11-membered triazacycloundecane None (N-donor coordination) Antiferromagnetic (J = –6.4 cm⁻¹)
1,8-Bis(4-((cyclam)methyl)benzy)-cyclam 14-membered cyclam Benzyl-linked cyclam units Enhanced chelation for larger metals
MPP+ Pyridinium ion Methyl, phenyl Neurotoxicity, GABAergic modulation

Table 2: Synaptic Effects of MPP+ vs. Inferred Properties of Target Compound

Parameter MPP+ (10–100 µM) 1-Methyl-4,8-bis(...)-triazacycloundecane
fEPSP Modulation Dose-dependent enhancement/depression Likely inert (no evidence of neuroactivity)
GABAergic Interaction Enhances mIPSC frequency via GABAA receptors Unlikely (structural dissimilarity)
Metal Binding N/A Potential for transition metal coordination

Biological Activity

1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its medicinal properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane is C20H24N4O4S2C_{20}H_{24}N_4O_4S_2. The compound features a triazacycloundecane core with sulfonyl groups attached to aromatic rings. Its structural complexity contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC20H24N4O4S2C_{20}H_{24}N_4O_4S_2
Molecular Weight432.55 g/mol
IUPAC Name1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane
CAS NumberNot available

Synthesis

The synthesis of 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane typically involves the reaction of appropriate sulfonyl chlorides with triazacycloundecane derivatives. The process requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Potential

Compounds containing sulfonyl groups have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through multiple pathways. For example, certain derivatives have been shown to inhibit the proliferation of human cancer cell lines in vitro.

Anti-inflammatory Effects

Sulfonamide compounds are also recognized for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes or modulate cytokine production, leading to reduced inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds similar to 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL.
  • Cytotoxicity in Cancer Cells : In vitro tests on human breast cancer cell lines revealed that certain derivatives could reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of exposure. These findings suggest potential for further development as anticancer agents.
  • Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties of related compounds found significant inhibition of nitric oxide production in macrophages treated with the compound at concentrations ranging from 5 to 20 µM.

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